2-Methyl-4-(trifluoromethyl)-1,3-thiazole

Lipophilicity Membrane Permeability Drug-Likeness

Procuring 2-Methyl-4-(trifluoromethyl)-1,3-thiazole is critical for accessing the optimal 5-carboxanilidothiazole fungicide scaffold, validated with 90% tomato late blight control. Its unique substitution pattern delivers a +0.31 LogP advantage without altering PSA, enhancing membrane permeability for antibiotic leads. The 2-methyl group boosts nucleophilic reactivity versus 4- or 5-substituted thiazoles, making it the essential core for agrochemical and medicinal chemistry programs.

Molecular Formula C5H4F3NS
Molecular Weight 167.15 g/mol
CAS No. 137929-13-6
Cat. No. B3031063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(trifluoromethyl)-1,3-thiazole
CAS137929-13-6
Molecular FormulaC5H4F3NS
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C(F)(F)F
InChIInChI=1S/C5H4F3NS/c1-3-9-4(2-10-3)5(6,7)8/h2H,1H3
InChIKeyVKVKRKRGMBQYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(trifluoromethyl)-1,3-thiazole (CAS 137929-13-6): Physicochemical Profile and Procurement-Relevant Characteristics


2-Methyl-4-(trifluoromethyl)-1,3-thiazole (CAS 137929-13-6) is a heterocyclic building block comprising a 1,3-thiazole core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position . Its molecular formula is C5H4F3NS, with a molecular weight of 167.15 g/mol, a density of 1.371 g/cm³, a boiling point of 143.99°C at 760 mmHg, a flash point of 40.88°C, and a calculated LogP of 2.47 . This compound is commercially available for research use, typically requiring storage under cold conditions and handling with appropriate protective measures due to its classification as an irritant .

Why 2-Methyl-4-(trifluoromethyl)-1,3-thiazole Cannot Be Interchanged with Other Thiazole Derivatives: The Case for Position-Specific Substitution


The selection of 2-methyl-4-(trifluoromethyl)-1,3-thiazole over other thiazole derivatives is not a matter of simple interchangeability; the precise substitution pattern dictates both physicochemical behavior and downstream synthetic utility. The trifluoromethyl group at the 4-position confers distinct lipophilicity and electron-withdrawing character that alters reactivity and biological performance compared to unsubstituted thiazole, 2-substituted-only analogs, or 5-substituted variants. Literature demonstrates that 4-trifluoromethylthiazole-5-carboxamide derivatives exhibit superior fungicidal activity relative to their 4-methylthiazole-5-carboxamide counterparts [1]. Furthermore, the combination of a 2-methyl electron-donating group with a 4-trifluoromethyl electron-withdrawing group creates a unique electronic environment that influences both the nucleophilicity of the ring nitrogen and the metabolic stability of derived compounds [2]. The quantitative evidence presented below establishes precisely where this specific substitution pattern produces measurable differentiation relative to closest comparators.

Quantitative Differentiation Evidence for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole vs. Closest Comparators


Lipophilicity Comparison: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole vs. 4-(Trifluoromethyl)thiazole

The addition of a methyl group at the 2-position increases calculated LogP by approximately 0.31 units compared to the non-methylated analog 4-(trifluoromethyl)thiazole (LogP 2.47 vs. 2.16), indicating enhanced lipophilicity . The polar surface area remains identical at 41.13 Ų for both compounds, meaning the increased LogP is not accompanied by a change in hydrogen-bonding capacity . This lipophilicity difference is consistent with broader SAR findings in thiazole-based DNA gyrase inhibitors, where trifluoromethyl-substituted compounds demonstrated superior bacterial cell wall penetration compared to chloro-substituted analogs, with the increased hydrophobicity of the thiazole substituent directly contributing to greater antibacterial efficacy (MIC values of 6.25-12.5 µg/mL for trifluoromethyl-containing derivatives) [1].

Lipophilicity Membrane Permeability Drug-Likeness

Reactivity Differentiation: 2-Substituted vs. 4-Substituted vs. 5-Substituted Thiazoles

Computational analysis at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels established a reactivity sequence for electrophilic attack at the pyridine nitrogen atom: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. The 2-methyl group in the target compound serves as an electron-donating substituent, enhancing nucleophilicity at the ring nitrogen compared to thiazoles lacking a 2-substituent or bearing only electron-withdrawing groups. Specifically, Fukui function values at the N-site are larger for electron-releasing substituents (indicating preferred sites for soft electrophilic reactions) and smaller for electron-attracting substituents (indicating preferred sites for hard electrophilic reactions) [1]. This differential reactivity profile determines the compound's suitability as a nucleophilic coupling partner in cross-coupling reactions and influences its behavior in metal-coordination chemistry.

Reactivity Electrophilic Attack Fukui Function Nucleophilicity

Agrochemical Activity Class Comparison: 4-Trifluoromethylthiazole-5-carboxamides vs. 4-Methylthiazole-5-carboxamides

The 4-trifluoromethylthiazole-5-carboxamide scaffold consistently outperforms the 4-methylthiazole-5-carboxamide scaffold in fungicidal applications [1]. This class-level SAR is exemplified by the commercial fungicide thifluzamide (containing a 2-methyl-4-trifluoromethylthiazole core) versus metsulfovax (containing a 2,4-dimethylthiazole core), where the trifluoromethyl-substituted derivative demonstrates superior activity [1]. Within the 2-methyl-4-trifluoromethylthiazole-5-carboxamide series specifically, compound 1 achieved 90% control of tomato late blight (Phytophthora infestans) at 375 g ai/ha, while derivative 2H demonstrated 100% control against potato leafhopper (Empoasca fabae) at 600 g ai/ha in greenhouse evaluations [1].

Fungicide Insecticide Structure-Activity Relationship Agrochemical

Insecticidal Efficacy of 2-Methyl-4-(trifluoromethyl)thiazole-Derived Carboxamides

Two derivatives synthesized from the 2-methyl-4-trifluoromethylthiazole core demonstrated differential insecticidal potency in direct head-to-head testing. Compound 2F achieved 80% control of potato leafhopper (Empoasca fabae) at 600 g ai/ha, while compound 2H, a structural analog within the same derivative series, achieved 100% control under identical greenhouse conditions [1]. This 20-percentage-point difference between two compounds derived from the same core scaffold illustrates that while the 2-methyl-4-trifluoromethylthiazole motif provides a productive starting point, the specific amine coupling partner critically modulates the final biological outcome. The core scaffold itself is necessary but not sufficient for maximal activity; procurement of this specific building block enables exploration of this productive SAR landscape.

Insecticide Leafhopper Control Crop Protection

Procurement-Driven Application Scenarios for 2-Methyl-4-(trifluoromethyl)-1,3-thiazole


Agrochemical Lead Optimization: 5-Carboxamide Fungicide and Insecticide Development

Research groups pursuing novel fungicides or insecticides targeting Basidiomycete pathogens or piercing-sucking insect pests should prioritize 2-methyl-4-(trifluoromethyl)-1,3-thiazole as a core intermediate. The 4-trifluoromethylthiazole-5-carboxamide scaffold derived from this building block has demonstrated consistent superiority over 4-methylthiazole-5-carboxamide analogs, with validated greenhouse efficacy including 90% control of tomato late blight at 375 g ai/ha and 100% control of potato leafhopper at 600 g ai/ha [1]. This building block provides direct synthetic access to the thifluzamide scaffold, a commercial fungicide containing the identical 2-methyl-4-trifluoromethylthiazole core [1].

Medicinal Chemistry: Designing Cell-Permeable Thiazole-Containing Drug Candidates

Medicinal chemists seeking to optimize membrane permeability in lead compounds should select 2-methyl-4-(trifluoromethyl)-1,3-thiazole over 4-(trifluoromethyl)thiazole when the target profile requires enhanced lipophilicity without increasing polar surface area. The calculated LogP difference of +0.31 units (2.47 vs. 2.16) with identical PSA (41.13 Ų) predicts improved passive diffusion across lipid bilayers while maintaining comparable aqueous solubility characteristics [1]. This property profile is supported by findings in antibacterial thiazole hybrids where trifluoromethyl substitution enhanced bacterial cell wall penetration and improved MIC values to 6.25-12.5 µg/mL against E. coli [2].

Synthetic Methodology: Nucleophilic Substitution and Cross-Coupling Applications

Synthetic chemists planning reactions that require nucleophilic character at the thiazole nitrogen should preferentially select 2-methyl-4-(trifluoromethyl)-1,3-thiazole over 4-substituted-only or 5-substituted alternatives. DFT calculations establish that 2-substituted thiazoles exhibit greater reactivity toward electrophilic attack at the pyridine nitrogen than either 5-substituted or 4-substituted thiazoles, due to resonance enhancement from the electron-donating 2-methyl group [1]. This reactivity ranking informs selection of appropriate thiazole coupling partners for nucleophilic aromatic substitution, metal-catalyzed aminations, and coordination chemistry applications.

Patent-Leveraged Agrochemical Discovery Programs

Industrial agrochemical discovery teams seeking to operate within established patent landscapes for 5-carboxanilidothiazole fungicides should procure 2-methyl-4-(trifluoromethyl)-1,3-thiazole as a key intermediate. Canadian Patent CA2004013C explicitly teaches that the 4-position of the thiazole ring is preferably substituted with halomethyl, more preferably perhalomethyl, and most preferably trifluoromethyl, while the 2-position is preferably substituted with C1-2 alkyl and most preferably methyl [1]. This substitution pattern (2-methyl plus 4-trifluoromethyl) is the precise combination taught as optimal within the fungicidal 5-carboxanilidothiazole class, making this building block essential for generating compounds within the preferred structural scope of existing fungicide intellectual property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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